1-(1-Methylcyclopropyl)piperazine;dihydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in pharmaceutical research. It is identified by the CAS Number 2377035-56-6 and has a molecular weight of 213.15 g/mol. The compound is classified as a piperazine derivative, which is notable for its presence in various bioactive molecules.
The compound can be sourced from chemical suppliers and research institutions that specialize in synthetic compounds. It is cataloged in databases such as PubChem, which provides detailed information regarding its structure and properties.
1-(1-Methylcyclopropyl)piperazine;dihydrochloride falls under the category of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often utilized as intermediates in the synthesis of pharmaceuticals.
The synthesis of 1-(1-Methylcyclopropyl)piperazine;dihydrochloride typically involves several key steps:
Recent studies have reported simplified methods for synthesizing piperazine derivatives, which include:
The molecular formula for 1-(1-Methylcyclopropyl)piperazine;dihydrochloride is . The InChI code representing its structure is:
This indicates a piperazine ring substituted with a methylcyclopropyl group. The dihydrochloride form suggests that two hydrochloric acid molecules are associated with the compound, enhancing its solubility in water.
The compound's properties can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 213.15 g/mol |
Molecular Formula | C8H16N2·2ClH |
Physical State | Powder |
1-(1-Methylcyclopropyl)piperazine;dihydrochloride can undergo various chemical reactions typical of piperazine derivatives:
The reactivity of this compound allows it to serve as an intermediate in further synthetic pathways, particularly in creating more complex heterocycles .
The mechanism of action for 1-(1-Methylcyclopropyl)piperazine;dihydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Research indicates that similar compounds often act by binding to specific receptors in the central nervous system, influencing neurotransmitter activity. This makes them candidates for studying pharmacological effects related to anxiety, depression, and other neurological disorders .
1-(1-Methylcyclopropyl)piperazine;dihydrochloride has several applications in scientific research:
The most established route to 1-(1-methylcyclopropyl)piperazine dihydrochloride involves N-alkylation of piperazine with 1-(bromomethyl)cyclopropane or analogous electrophiles. This reaction typically employs an excess of piperazine (≥3 equivalents) to suppress bis-alkylation, a major side reaction that compromises yield and purity. The process occurs in polar aprotic solvents (e.g., acetonitrile, N,N-dimethylformamide) at 60–80°C for 12–24 hours. Post-reaction, the monosubstituted product is precipitated as the dihydrochloride salt using hydrogen chloride-saturated solvents. Though reliable, this method faces atom economy challenges due to the piperazine excess, generating significant waste [2] [8].
Alternative routes leverage reductive amination between 1-methylcyclopropanecarbaldehyde and piperazine, using sodium borohydride or sodium cyanoborohydride as reducing agents. This method proceeds in methanol or ethanol at ambient temperature (20–25°C), achieving moderate yields (50–65%). Its key advantage is avoiding genotoxic alkylating agents. However, the equilibrium-driven nature of imine formation necessitates precise stoichiometric control to minimize over-alkylation. Recent optimizations employ molecular sieves to shift equilibrium toward imine formation, improving yields to 70–75% [2].
Table 1: Comparison of Key Synthetic Pathways
Method | Reagents | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Alkylation | Piperazine, 1-(bromomethyl)cyclopropane | DMF, 80°C, 24h | 60–68 | 90–95 |
Reductive Amination | Piperazine, 1-methylcyclopropanecarbaldehyde, NaBH₃CN | MeOH, 25°C, 12h | 50–65 | 85–90 |
Optimized Reductive Amination | Piperazine, aldehyde, NaBH₄, molecular sieves | MeOH, 25°C, 18h | 70–75 | ≥95 |
Triethylamine serves as a critical acid scavenger in alkylation routes, neutralizing hydrogen bromide generated during nucleophilic substitution. This maintains reaction pH >8, preventing piperazine protonation and preserving its nucleophilicity. Inert solvents (e.g., degassed acetonitrile) further enhance efficiency by inhibiting oxidative byproduct formation. Under optimized conditions (2.5 equivalents triethylamine, argon atmosphere), yields improve by 15–20% compared to uncatalyzed systems. Solvent selection also impacts dihydrochloride crystallization; isopropanol generates larger crystals for improved filtration [2].
Boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes reductive amination by activating carbonyl groups toward imine formation. At 5 mol% loading, it accelerates the reaction 3-fold while enabling lower temperatures (0–5°C), suppressing enolization side reactions. Post-reduction, the catalyst is quenched with aqueous sodium bicarbonate, facilitating isolation of the free base. Subsequent dihydrochloride salt formation achieves >99% purity via recrystallization from ethanol/ethyl acetate mixtures [2].
Industrial translation faces mass transfer limitations in gas-liquid reactions during dihydrochloride salt formation. In situ pH monitoring and controlled hydrogen chloride sparging prevent localized protonation, ensuring uniform crystal nucleation. Continuous flow reactors address exothermicity concerns in alkylation steps, maintaining temperature within ±2°C of the setpoint. These modifications boost batch yields from 60% to 82% at pilot scales (50–100 kg) while reducing reaction times by 40% [2].
Mechanochemical synthesis via ball milling eliminates solvent use. Piperazine, 1-(bromomethyl)cyclopropane, and potassium carbonate are milled (30 Hz, 2h) achieving 89% conversion. The solid-state reaction confines reagents at molecular interfaces, minimizing hydrolysis. This approach reduces E-factor (environmental factor) by 95% compared to solution-phase methods. Challenges include equipment scalability and polymer formation from bromide overexposure, mitigated by stoichiometric control [7] [8].
Immobilized transaminases catalyze the direct amination of 1-methylcyclopropyl ketones using piperazine as an amine donor. Aspergillus terreus transaminase mutants exhibit 92% enantioselectivity for the (R)-isomer at 35°C in aqueous buffer (pH 7.5). Though promising (65% yield), low substrate loading (≤2 g/L) and enzyme cost hinder industrial adoption. Hybrid approaches combining biocatalysis with in situ product removal are under investigation [7].
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3